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molecular formula C10H7Cl3N2O B8301816 3-(Phenylmethyl)-5-trichloromethyl-1,2,4-oxadiazole

3-(Phenylmethyl)-5-trichloromethyl-1,2,4-oxadiazole

Cat. No. B8301816
M. Wt: 277.5 g/mol
InChI Key: HZYYPAZDJHOJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959259

Procedure details

60 g. (0.22 moles) of 3-(phenylmethyl)-5-trichloromethyl-1,2,4-oxadiazole is dissolved in 100 ml. of ethanol. The solution is stirred and 132 ml. (0.264 mole) of 2N sodium hydroxide solution are added dropwise. The temperature of the mixture rises to about 40°. After the addition has been completed, the mixture is stirred for an additional 30 minutes and then concentrated in a rotary evaporator. The residue is treated with water, filtered and the filtrate is acidified with 2N hydrochloric acid. The crystals are filtered under suction, and purified by dissolving in sodium bicarbonate solution, filtering and precipitating with dilute hydrochloric acid. 29.7 g. of 3-(phenylmethyl)-1,2,4-oxadiazol-5-(4H)-one are obtained, m.p. 114°-116°.
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
0.264 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]2[N:12]=[C:11](C(Cl)(Cl)Cl)[O:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:17].[Na+]>C(O)C>[C:1]1([CH2:7][C:8]2[NH:12][C:11](=[O:17])[O:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.22 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=NOC(=N1)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.264 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to about 40°
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for an additional 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue is treated with water
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The crystals are filtered under suction
CUSTOM
Type
CUSTOM
Details
purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
precipitating with dilute hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1=NOC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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